molecular formula C14H15NO2 B3236534 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid CAS No. 137024-09-0

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid

Cat. No.: B3236534
CAS No.: 137024-09-0
M. Wt: 229.27 g/mol
InChI Key: GNGLPEVQDXXSTN-UHFFFAOYSA-N
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Description

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is a dihydropyridine (DHP) derivative characterized by a benzyl substituent at the 2-position and a methyl group at the 1-position of the heterocyclic ring. The 1,4-dihydropyridine scaffold is well-known for its pharmacological relevance, particularly in cardiovascular therapeutics (e.g., nifedipine analogs) and neurological applications due to structural similarities with endogenous neurotransmitters like GABA .

Properties

IUPAC Name

2-benzyl-1-methyl-4H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15-8-7-12(14(16)17)10-13(15)9-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGLPEVQDXXSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(C=C1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid typically involves multi-component reactions (MCRs) that allow for the formation of multiple bonds in a single reaction step. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, scalability, and environmental impact. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce the ecological footprint of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a wide range of functionalized dihydropyridine compounds .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules through various chemical reactions including oxidation and substitution.
  • Calcium Channel Blocker: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid exhibits significant calcium channel blocking activity, which is crucial for regulating cardiovascular functions. This property makes it valuable in pharmacological studies aimed at understanding calcium ion dynamics in cells .

Medical Applications

  • Therapeutic Potential: The compound is being investigated for its potential in treating various medical conditions such as:
    • Hypertension: Its ability to dilate blood vessels can help lower blood pressure .
    • Neurodegenerative Diseases: Research suggests potential neuroprotective effects that may benefit conditions like Alzheimer’s disease.
    • Cancer Treatment: Preliminary studies indicate that it may possess anticancer properties through mechanisms involving apoptosis and cell cycle regulation .

Case Studies and Research Findings

StudyFindings
Döring et al. (2021)Demonstrated the antibacterial activity of related dihydropyridine derivatives against various bacteria, suggesting potential applications in antimicrobial therapies .
US3974275A PatentHighlighted the use of dihydropyridine derivatives as coronary vessel dilators with antihypertensive effects, emphasizing their clinical relevance .
US20210046062A PatentDiscussed improved formulations of dihydropyridines for treating cardiovascular disorders with enhanced stability and reduced impurities .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

  • Agrochemicals: Its biological activity can be harnessed in developing new agrochemicals that target specific pests or diseases in crops.
  • Material Science: The compound's structural characteristics can be utilized in creating novel materials with specific functional properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs, synthesis routes, pharmacological activity, and physicochemical properties.

Structural and Substituent Variations
Compound Name Substituents (Positions) Key Structural Features
2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid 2-benzyl, 1-methyl, 4-carboxylic acid Enhanced lipophilicity (benzyl), rigid core
3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid 3,5-ethoxycarbonyl, 2,6-dimethyl Electron-withdrawing ester groups, boat conformation
1-(3-(1H-Indol-3-yl)-1-(naphthalen-2-yl)allyl)-1,4-dihydropyridine-4-carboxylic acid (5a-j derivatives) Naphthalenyl, indolyl substituents Extended π-conjugation, anticonvulsant activity
3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid 3,5-methoxycarbonyl, 2,6-dimethyl Reduced steric bulk compared to ethoxy analogs

Key Observations :

  • Substituent Position : The 2-benzyl group in the target compound contrasts with 3,5-ester substituents in other DHPs, which may alter electronic distribution and conformational stability. For example, 3,5-ethoxycarbonyl derivatives adopt a boat conformation stabilized by intramolecular hydrogen bonds , whereas the benzyl group in the target compound may enforce a planar or twisted geometry.
  • Pharmacological Relevance : Compounds like 5a-j derivatives () exhibit potent anticonvulsant activity in MES and scPTZ models, attributed to naphthalenyl and indolyl groups mimicking GABAergic motifs . The benzyl group in the target compound may confer similar activity but requires empirical validation.
Pharmacological Activity
  • Anticonvulsant Activity: Derivatives like 5f and 5h () show rapid onset in seizure models, likely due to naphthalenyl-indolyl π-stacking with neuronal receptors.
  • Calcium Channel Modulation : 3,5-ester DHPs (e.g., ) are established calcium antagonists, but the benzyl substituent’s steric effects might reduce calcium channel affinity compared to smaller methyl/ethoxy groups.

Biological Activity

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities and pharmaceutical applications. This specific compound features a benzyl group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position of the dihydropyridine ring. These structural modifications impart unique chemical properties and biological activities, making it an interesting subject for research in medicinal chemistry.

The primary biological activity of this compound is attributed to its role as a calcium channel blocker . The compound interacts with L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition is crucial for various physiological processes including muscle contraction, neurotransmitter release, and cell proliferation. The modulation of these pathways can have significant implications in treating cardiovascular and neurological disorders.

Pharmacological Applications

Research indicates that this compound has potential therapeutic applications in several areas:

  • Cardiovascular Diseases : As a calcium channel blocker, it may be useful in managing hypertension and other cardiovascular conditions.
  • Neurodegenerative Diseases : Its ability to modulate calcium influx suggests potential benefits in conditions like Alzheimer's disease.
  • Cancer : Preliminary studies indicate that it may exhibit anti-cancer properties through mechanisms involving cell proliferation inhibition.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
NifedipineCalcium channel blockerHypertension treatment
AmlodipineCalcium channel blockerHypertension treatment
This compoundCalcium channel blockerPotential use in hypertension and neurodegenerative diseases

This table summarizes the comparative pharmacological profiles of related compounds, highlighting the unique aspects of this compound due to its structural modifications.

Case Study: Toxicity Assessment

A study focusing on the toxicity profile of related benzyl compounds provided insights into the safety of this compound. The No Observed Adverse Effect Level (NOAEL) was determined to be 500 mg/kg/day for male rodents and 250 mg/kg/day for females during repeated-dose toxicity assessments. These findings suggest that while the compound has therapeutic potential, careful evaluation is necessary to ensure safety in clinical applications .

Research Findings

Recent investigations into the biological properties of this compound have yielded promising results:

  • Calcium Channel Inhibition : Experimental assays confirmed its efficacy in inhibiting calcium channel activity, supporting its proposed mechanism of action.
  • Anticancer Activity : Preliminary studies indicated that derivatives of this compound could inhibit cancer cell proliferation in vitro, warranting further exploration into its anticancer potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyridine precursors or through carboxylation of 1,4-dihydropyridine intermediates. Optimization involves controlling reaction temperature (typically 60–80°C), using anhydrous solvents (e.g., THF or DMF), and catalytic bases like triethylamine to enhance yields. Benzyl and methyl substituents may require protective groups during synthesis to prevent side reactions, as seen in analogous piperidinecarboxylate syntheses . Purity (>98%) is achievable via column chromatography or recrystallization, as demonstrated in structurally similar compounds .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the dihydropyridine ring conformation, benzyl substituent position, and carboxylic acid proton. Compare with published spectra of related compounds (e.g., 3-hydroxy-6-(2-methylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid) .
  • IR : Detect carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (-OH, ~2500–3000 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C14_{14}H15_{15}NO2_2, expected [M+H]+^+ ~246.11) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation, as observed in structurally related benzyl piperidinecarboxylates .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation, as dihydropyridines are prone to degradation .

Advanced Research Questions

Q. How do electronic effects of substituents on the dihydropyridine ring influence reactivity in catalytic or biological systems?

  • Methodological Answer :

  • Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distribution. Substituents like the benzyl group increase steric hindrance but stabilize the ring via conjugation, as seen in analogous 4-oxo-dihydropyridines .
  • Experimental Validation : Compare reaction kinetics in hydrogenation or oxidation assays using derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) .

Q. What strategies resolve contradictions in reported biological activity data for dihydropyridine derivatives?

  • Methodological Answer :

  • Assay Standardization : Control variables such as pH, solvent (DMSO concentration ≤0.1%), and cell line viability.
  • Purity Verification : Use HPLC with UV detection (λ = 254 nm) to confirm compound integrity, as impurities in benzyl-protected analogs can skew bioactivity results .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography can identify enantiomeric differences impacting activity .

Q. How can mechanistic studies elucidate the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Kinetic Stability Assays : Monitor degradation via UV-Vis spectroscopy under thermal (40–80°C) or photolytic (UV light) stress. Compare with stability data for benzyl 4-hydroxy-piperidinecarboxylate, which degrades in acidic conditions .
  • Radical Scavenger Tests : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways common in dihydropyridines .

Data Contradiction Analysis

Q. Why might synthetic yields vary across studies, and how can reproducibility be improved?

  • Methodological Answer :

  • Reagent Quality : Use freshly distilled solvents and anhydrous reagents to minimize hydrolysis byproducts.
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation) to address inconsistencies in benzylation steps .
  • Reaction Monitoring : Employ in situ FTIR or TLC to track intermediate formation and optimize reaction termination points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid
Reactant of Route 2
2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid

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